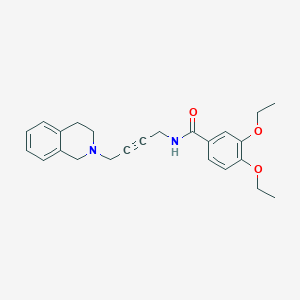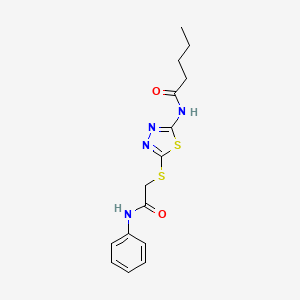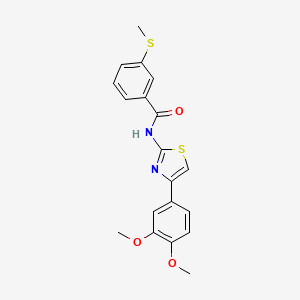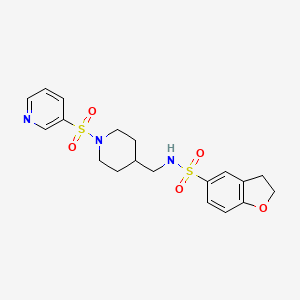
(2,4-Dichlorophenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10Cl2O. It is a white solid that is used in various chemical and industrial applications. This compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Wirkmechanismus
Target of Action
(2,4-Dichlorophenyl)(phenyl)methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is capable of killing bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses present in the mouth and throat.
Mode of Action
The compound interacts with its targets (bacteria and viruses) by denaturing their proteins and disrupting their structure . This interaction results in the death of the bacteria and viruses, thereby alleviating the infection .
Biochemical Pathways
It is known that the compound interferes with the protein structure of bacteria and viruses, which likely disrupts their normal biological functions .
Pharmacokinetics
It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat
Result of Action
The primary result of the action of this compound is the death of bacteria and viruses in the mouth and throat . This leads to a reduction in the symptoms of mouth and throat infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level of the environment can affect the compound’s antiseptic activity Additionally, the presence of other substances, such as those found in saliva or food, might interact with the compound and potentially affect its efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)(phenyl)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve 2,4-dichlorobenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,4-Dichlorophenyl)(phenyl)methanol can be oxidized to form (2,4-dichlorophenyl)(phenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2,4-dichlorophenyl)(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: (2,4-Dichlorophenyl)(phenyl)methanone.
Reduction: (2,4-Dichlorophenyl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,4-Dichlorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated phenyl compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting bacterial and viral infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the manufacture of polymers and resins.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dichlorophenyl)methanol: A related compound with similar chemical properties but lacking the phenyl group.
(2,4-Dichlorophenyl)(phenyl)methanone: The oxidized form of (2,4-Dichlorophenyl)(phenyl)methanol.
(2,4-Dichlorophenyl)(phenyl)methane: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both 2,4-dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications, from chemical synthesis to biological research.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWHXYBCOVOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)




![2-(3-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2831777.png)








